molecular formula C16H13NO B4675860 (2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one

Cat. No.: B4675860
M. Wt: 235.28 g/mol
InChI Key: NIKAUDXSENSZCT-KBXRYBNXSA-N
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Description

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one is an organic compound characterized by its conjugated diene system and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and 4-pyridinecarboxaldehyde react with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other materials that require stable conjugated systems.

Mechanism of Action

The mechanism of action of (2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can facilitate binding to active sites and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-hexa-2,4-dienoic acid: A sorbic acid derivative with similar conjugated diene structure.

    (2E,4E)-3-ethylhexa-2,4-diene: Another conjugated diene with different substituents.

Uniqueness

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one is unique due to the presence of both phenyl and pyridinyl groups, which impart distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16(15-10-12-17-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKAUDXSENSZCT-KBXRYBNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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